molecular formula C19H18N2O5 B4685869 1-(allyloxy)-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide

1-(allyloxy)-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide

Cat. No. B4685869
M. Wt: 354.4 g/mol
InChI Key: MDCVWIVWPWVQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(allyloxy)-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoxaline derivative that has shown promise in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of 1-(allyloxy)-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide involves the modulation of NMDA receptor activity. This compound binds to the glycine site of the NMDA receptor, which enhances the binding of glycine and increases the activity of the receptor. This results in increased synaptic plasticity and memory formation. Additionally, this compound has been shown to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In neuronal cells, this compound has been shown to increase the activity of NMDA receptors, which enhances synaptic plasticity and memory formation. Additionally, this compound has been shown to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its neuroprotective effects. In animal studies, this compound has been shown to improve cognitive function and reduce neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(allyloxy)-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide in lab experiments include its high purity and potency, as well as its well-characterized mechanism of action. Additionally, this compound has been extensively studied, which makes it a reliable tool for investigating the role of NMDA receptors in various physiological and pathological processes. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents. Additionally, this compound may have off-target effects on other receptors or enzymes, which may complicate the interpretation of results.

Future Directions

There are several future directions for the research of 1-(allyloxy)-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a tool for investigating the role of NMDA receptors in various physiological and pathological processes. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective NMDA receptor modulators.

Scientific Research Applications

1-(allyloxy)-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential applications in various research fields. In neuroscience, this compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and memory formation. In pharmacology, this compound has been investigated for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in neuronal cells. In medicinal chemistry, this compound has been explored for its potential as a lead compound for the development of new drugs targeting NMDA receptors.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-4-11-26-21-15-8-6-5-7-14(15)20(23)18(19(21)22)13-9-10-16(24-2)17(12-13)25-3/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCVWIVWPWVQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC=C)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(allyloxy)-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 2
1-(allyloxy)-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 3
Reactant of Route 3
1-(allyloxy)-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 4
Reactant of Route 4
1-(allyloxy)-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 5
Reactant of Route 5
1-(allyloxy)-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 6
Reactant of Route 6
1-(allyloxy)-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.